3-Methyl-2,3-dihydro-1H-indol-5-ol 3-Methyl-2,3-dihydro-1H-indol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708003
InChI: InChI=1S/C9H11NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-4,6,10-11H,5H2,1H3
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

3-Methyl-2,3-dihydro-1H-indol-5-ol

CAS No.:

Cat. No.: VC17708003

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2,3-dihydro-1H-indol-5-ol -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 3-methyl-2,3-dihydro-1H-indol-5-ol
Standard InChI InChI=1S/C9H11NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-4,6,10-11H,5H2,1H3
Standard InChI Key SPZWVKXSWPDLNA-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=C1C=C(C=C2)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic core comprising a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • A methyl group at the 3-position of the pyrrole ring, introducing steric and electronic effects .

  • A hydroxyl group at the 5-position of the benzene ring, enabling hydrogen bonding and influencing solubility.

  • Partial saturation at the 2,3-positions of the pyrrole ring, rendering it a dihydroindole derivative .

The stereochemistry at the 3-position is specified as (R)-configuration, which may influence its biological interactions .

Spectral Data

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 2.45 (2H, broad s), 2.85 (2H, t), 3.37 (2H, t), 5.28 (1H, broad s)
¹³C NMRδ 29.3 (CH₂), 45.7 (CH₂-N), 108.0 (CH-Ar), 151.1 (C-Ar)
IRPeaks at 3359 cm⁻¹ (N-H), 2927 cm⁻¹ (C-H), 1615 cm⁻¹ (C=O)

Synthetic Methodologies

Key Routes

  • Tscherniac-Einhorn Reaction

    • Involves condensation of indoline derivatives with aldehydes or ketones under acidic conditions. For example, reaction of 2-(hydroxymethyl)isoindoline-1,3-dione with acetyl-protected indoline yields intermediates that hydrolyze to the target compound .

    • Yield: Up to 83% after hydrolysis and purification .

  • Multi-Component Reactions (MCRs)

    • InCl₃-catalyzed one-pot synthesis under ultrasound irradiation (40°C, 20 min) enables efficient cyclization. This method avoids solvent use, aligning with green chemistry principles .

  • Reductive Amination

    • Reduction of Schiff bases derived from 5-hydroxyindole precursors using NaBH₄ or catalytic hydrogenation.

Chemical and Physical Properties

Reactivity

  • Oxidation: The hydroxyl group at position 5 undergoes oxidation to form quinonoid structures using agents like KMnO₄.

  • Reduction: The dihydroindole ring can be fully saturated to indoline derivatives under H₂/Pd-C.

  • Substitution: Electrophilic aromatic substitution occurs preferentially at the 4-position due to the hydroxyl group’s directing effects.

Thermodynamic Data

PropertyValueSource
Boiling PointNot reported
Melting Point211–213°C (hydrobromide)
SolubilitySoluble in polar solvents

Applications in Medicinal Chemistry

Drug Intermediate

  • Serves as a precursor to 1-(indolin-5-yl)methanamines, which are explored as antipsychotic agents .

  • Functionalization at the 5-position (e.g., sulfonamide derivatives) enhances bioavailability and target affinity .

Material Science

  • The conjugated π-system enables applications in organic semiconductors, though research remains preliminary .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivitySource
3-Methyl-2-phenyl-indolePhenyl substituent at C2Anti-inflammatory (IC₅₀ = 5 μM)
5-FluoroindoleFluorine at C5Antiviral (EC₅₀ = 0.8 μM)
Indole-3-acetic acidCarboxylic acid at C3Plant growth regulation

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